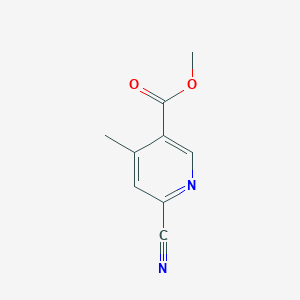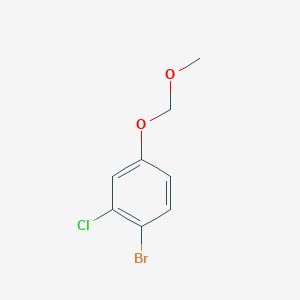
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene (BCMMB) is an organobromide compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent in several synthetic processes, and its biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene has been widely used in the scientific research field, due to its unique properties. It has been used as a reagent in several synthetic processes, such as the synthesis of substituted benzimidazoles and benzimidazolines. It has also been used in the synthesis of novel heterocyclic compounds, such as thiazolo[5,4-d]thiazole derivatives. In addition, this compound has been used in the synthesis of new antifungal agents, as well as in the synthesis of new chemotherapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene is not fully understood. However, it is believed that the compound interacts with the cell membrane, leading to the disruption of the cell membrane and the release of intracellular components. This disruption of the cell membrane can lead to the death of the cell.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have antifungal activity, and has been used to treat fungal infections. In addition, it has been shown to have anti-inflammatory and analgesic effects, and has been used to treat inflammation and pain. Furthermore, it has been shown to have anti-cancer activity, and has been used to treat various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene in laboratory experiments are its low cost and its versatility. It can be used in a variety of synthetic processes, and it is relatively inexpensive compared to other compounds. However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound, and can be hazardous if not handled properly. In addition, it can be difficult to obtain in pure form, as it can be contaminated with other compounds.
Zukünftige Richtungen
There are several potential future directions for 1-Bromo-2-chloro-4-(methoxymethoxy)-benzene research. One potential direction is to further investigate its biochemical and physiological effects, in order to better understand its mechanism of action. In addition, further research could be conducted to explore its potential as a therapeutic agent. Furthermore, research could be conducted to explore its potential as a diagnostic tool, as well as its potential as an imaging agent. Finally, research could be conducted to explore its potential as a catalyst in synthetic processes.
Synthesemethoden
1-Bromo-2-chloro-4-(methoxymethoxy)-benzene can be synthesized through the reaction of bromoacetone with 4-chlorophenol in the presence of a base catalyst. This reaction is typically conducted in an aqueous medium, using a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition of bromoacetone to the 4-chlorophenol, followed by a condensation reaction to form the desired product.
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWYCCXUXCBYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

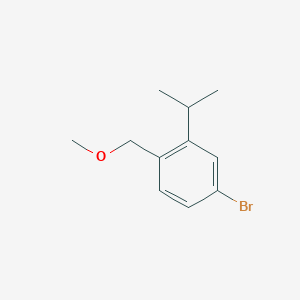
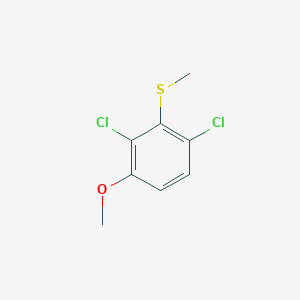




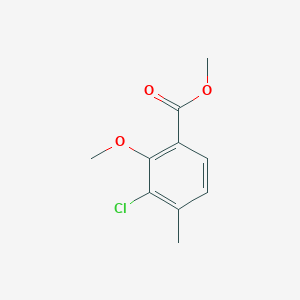

![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6305469.png)



